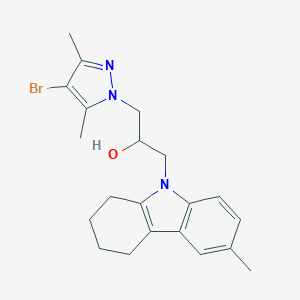
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol, also known as BPTP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. BPTP is a selective and potent antagonist of the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes.
Mecanismo De Acción
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol acts as a selective and potent antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in various physiological processes. By blocking the receptor, 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol can help researchers understand the role of the dopamine D3 receptor in different functions.
Biochemical and Physiological Effects:
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been shown to have several biochemical and physiological effects, including the regulation of dopamine release, reward processing, and movement control. Studies have also suggested that 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol may have potential therapeutic applications in the treatment of addiction, Parkinson's disease, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol in lab experiments is its selectivity and potency as a dopamine D3 receptor antagonist. This allows researchers to study the specific role of this receptor in various physiological processes. However, 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the cost of synthesizing 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol can be a limiting factor for some research groups.
Direcciones Futuras
There are several future directions for the use of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol in scientific research. One potential application is in the study of addiction and the development of new treatments for addiction-related disorders. 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol may also have potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to understand the role of the dopamine D3 receptor in various physiological processes and to identify potential therapeutic targets for different diseases.
Conclusion:
In conclusion, 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is a valuable tool for scientific research due to its selective and potent antagonist activity at the dopamine D3 receptor. 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been used extensively in studies of reward processing, addiction, and movement control, and has shown potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the role of the dopamine D3 receptor and to identify potential therapeutic targets for different disorders.
Métodos De Síntesis
The synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol involves several steps, including the preparation of the pyrazole and carbazole intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry. Several research groups have published detailed methods for the synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol, which can be found in scientific literature.
Aplicaciones Científicas De Investigación
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been used extensively in scientific research to elucidate the role of the dopamine D3 receptor in various physiological processes. The receptor is involved in several functions, including reward processing, addiction, and movement control. 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been used to study these processes in animal models and has shown promising results in identifying potential therapeutic targets for various diseases.
Propiedades
Fórmula molecular |
C21H26BrN3O |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H26BrN3O/c1-13-8-9-20-18(10-13)17-6-4-5-7-19(17)24(20)11-16(26)12-25-15(3)21(22)14(2)23-25/h8-10,16,26H,4-7,11-12H2,1-3H3 |
Clave InChI |
OTRIUFXWRGHKRY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=C(C(=N4)C)Br)C)O |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=C(C(=N4)C)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)


![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)

![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)



